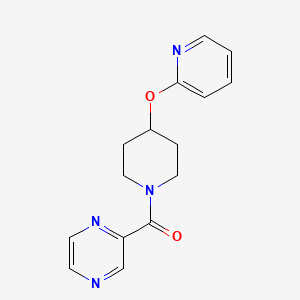

Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

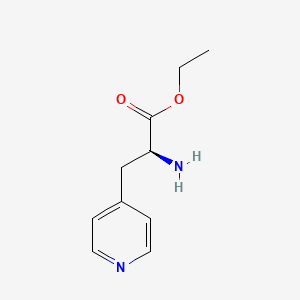

The compound “Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a pyrazine ring, a pyridine ring, and a piperidine ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine, pyridine, and piperidine rings would likely contribute to the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyrazine, pyridine, and piperidine rings could potentially make the compound reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .科学的研究の応用

Antiproliferative Agents

Compounds with structural similarities have been studied as antiproliferative agents against various types of cancer, such as human colorectal (HCT116) and ovarian (A2780) carcinoma . The presence of pyrazinyl and pyridinyloxy groups may contribute to the compound’s ability to inhibit cancer cell growth.

Catalysis in Organic Reactions

Similar compounds have been used as catalysts for the oxidation of alkanes and alcohols with peroxides under mild conditions . The pyrazinyl moiety could potentially act as a ligand in metal complexes, enhancing their catalytic activity.

Antimicrobial Activity

Hydrazones, which share a structural motif with the compound , are known for their antimicrobial activity . Complexation with biocompatible metal ions can enhance their effectiveness and longevity, suggesting potential antimicrobial applications for Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone.

Electrocatalysts for Hydrogen Evolution Reaction (HER)

Metal complexes based on similar structures can act as electrocatalysts for HER from water . The compound’s structure may allow it to form complexes that facilitate electrocatalytic activity, contributing to sustainable energy solutions.

Anti-fibrotic Activities

Related compounds have shown anti-fibrotic activities, surpassing standard treatments like Pirfenidone . The pyridinyl group in the compound could interact with biological targets to mitigate fibrosis.

Pharmaceutical Intermediates

Aromatic ketones, particularly those with pyridin-2-yl-methanone motifs, are significant pharmaceutical intermediates . The compound could be synthesized through transition metal-catalyzed oxidation reactions and used in pharmaceutical development.

作用機序

Target of Action

Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .

Mode of Action

For instance, similar compounds have been found to inhibit the activity of their target proteins, leading to downstream effects .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects such as anti-tubercular activity .

Pharmacokinetics

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Result of Action

Similar compounds have been found to exhibit significant anti-tubercular activity .

Action Environment

Similar compounds have been synthesized using environmentally friendly techniques .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

pyrazin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(13-11-16-7-8-17-13)19-9-4-12(5-10-19)21-14-3-1-2-6-18-14/h1-3,6-8,11-12H,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFZBHZCLIWSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)

![N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2925746.png)

![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)

![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)

![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2925756.png)

![(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid](/img/structure/B2925759.png)